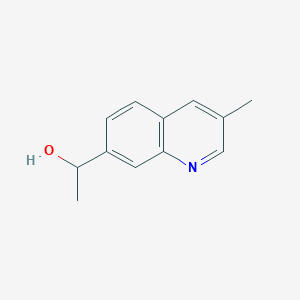
1-(3-Methylquinolin-7-YL)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylquinolin-7-YL)ethan-1-OL is an organic compound with the molecular formula C₁₂H₁₃NO It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylquinolin-7-YL)ethan-1-OL typically involves the reaction of 3-methylquinoline with an appropriate ethan-1-OL derivative under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 3-methylquinoline is reacted with an ethan-1-OL derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-(3-Methylquinolin-7-YL)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.
Substitution: The methyl group on the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline amines or alcohols.
Substitution: Formation of various substituted quinoline derivatives.
科学研究应用
1-(3-Methylquinolin-7-YL)ethan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-Methylquinolin-7-YL)ethan-1-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s quinoline core allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
3-Methylquinoline: A close analog with similar chemical properties.
Quinolin-2(1H)-one: Another derivative with notable pharmacological properties.
Uniqueness
1-(3-Methylquinolin-7-YL)ethan-1-OL is unique due to the presence of both a quinoline core and an ethan-1-OL moiety, which confer distinct chemical reactivity and potential biological activity. Its specific substitution pattern allows for unique interactions with biological targets and materials applications.
生物活性
1-(3-Methylquinolin-7-YL)ethan-1-OL is a compound with a quinoline structure that has garnered attention for its potential biological activities. This article reviews its antimicrobial, anticancer, and other biological effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline ring substituted with a hydroxyl group and a methyl group. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, Schiff bases derived from quinoline have demonstrated efficacy against various bacteria and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 7.81 µg/mL |
| Compound B | E. coli | 15.62 µg/mL |
| Compound C | Bacillus cereus | 12.5 µg/mL |
These studies suggest that this compound may exhibit similar or enhanced activity against multidrug-resistant strains due to its structural attributes.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its cytotoxic effects against cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies have shown that related quinoline derivatives possess cytotoxic effects against human breast cancer cell lines (e.g., MCF-7). The following table summarizes findings from such studies:
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | <0.1 |
| Compound E | SK-GT-4 | 0.14 |
These results indicate that the compound's mechanism may involve apoptosis induction or cell cycle arrest, although further mechanistic studies are necessary.
Mechanistic Insights
Molecular docking studies have been employed to elucidate the binding interactions of this compound with biological targets. These studies help in understanding how the compound interacts at the molecular level, potentially leading to its observed biological activities.
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of new compounds. Early studies on related quinoline derivatives suggest a favorable safety profile with no significant acute toxicity observed at high doses in animal models.
Table 3: Acute Toxicity Studies
| Dose (g/kg) | Mortality Rate (%) | Observations |
|---|---|---|
| 2 | 0 | No toxicity observed |
| 5 | 0 | No significant changes |
属性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
1-(3-methylquinolin-7-yl)ethanol |
InChI |
InChI=1S/C12H13NO/c1-8-5-11-4-3-10(9(2)14)6-12(11)13-7-8/h3-7,9,14H,1-2H3 |
InChI 键 |
RUUCEYYXOOJKSR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2)C(C)O)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















